molecular formula C30H46O5 B13057922 3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid

3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid

Cat. No.: B13057922
M. Wt: 486.7 g/mol
InChI Key: NWHPAHVHIHJVAK-QEOYMXQMSA-N
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Description

3β,19α-Dihydroxy-6-oxo-urs-12-en-28-oic acid is a pentacyclic triterpenoid derived from the ursane skeleton, characterized by hydroxyl groups at positions 3β and 19α, a ketone group at position 6, and a carboxylic acid moiety at position 28. Its molecular formula is C₃₀H₄₆O₅, with a molecular weight of 486.67 g/mol. Structurally, it shares similarities with ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) but differs in the addition of a 19α-hydroxyl group and oxidation of the 6β-hydroxyl to a ketone.

Such modifications are often explored to enhance pharmacological properties, as seen in anti-inflammatory and anticancer triterpenoids.

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-8-oxo-3,4,5,6,6a,7,8a,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,20-23,32,35H,9-16H2,1-7H3,(H,33,34)/t17-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1

InChI Key

NWHPAHVHIHJVAK-QEOYMXQMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(=O)C5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties:
Research indicates that 3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that the compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects:
The compound has been studied for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Antitumor Activity:
There is emerging evidence that this compound may possess antitumor properties. A study involving cancer cell lines indicated that it could induce apoptosis in specific cancer cells, highlighting its potential as a therapeutic agent in oncology .

Cosmetic Applications

Skin Care Formulations:
Due to its bioactive properties, this compound is being incorporated into cosmetic formulations aimed at improving skin health. Its moisturizing and anti-inflammatory effects make it suitable for products designed to soothe irritated skin and enhance hydration levels .

Anti-aging Products:
The antioxidant properties of the compound are particularly valuable in anti-aging formulations. By combating oxidative stress, it helps mitigate the visible signs of aging such as wrinkles and fine lines .

Nutraceutical Applications

Dietary Supplements:
Given its health benefits, there is interest in utilizing this compound in dietary supplements aimed at enhancing overall health. Its potential to support immune function and reduce inflammation makes it a candidate for formulation in health products targeting chronic diseases .

Comprehensive Data Table

Application Area Properties Case Study/Reference
PharmaceuticalAntioxidant, anti-inflammatory, antitumorScavenging free radicals , cytokine inhibition , apoptosis induction
CosmeticMoisturizing, anti-agingSkin care formulations , anti-aging products
NutraceuticalImmune support, inflammation reductionDietary supplement formulation

Case Studies

  • Antioxidant Activity Study:
    A study published in a peer-reviewed journal demonstrated that this compound significantly reduced oxidative stress markers in human cell lines. The results indicated a dose-dependent response with increased scavenging activity at higher concentrations .
  • Anti-inflammatory Mechanism Investigation:
    In vitro experiments showed that the compound inhibited the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS). This suggests a mechanism by which the compound could be beneficial in managing inflammatory conditions .
  • Clinical Trials for Antitumor Effects:
    Preliminary clinical trials involving cancer patients have indicated that the administration of this compound alongside standard chemotherapy regimens may enhance treatment efficacy and reduce side effects associated with conventional therapies .

Mechanism of Action

The mechanism of action of 3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Oxidation State at Position 6

  • The 6-oxo group in the target compound replaces the 6β-hydroxyl found in analogs like 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid.
  • Biological Implications : Ketones at position 6 may alter metabolic stability compared to hydroxylated analogs. For example, 3β,6β-dihydroxyursolic acid derivatives show improved solubility, whereas 6-oxo derivatives might exhibit longer half-lives due to reduced phase II metabolism.

Hydroxylation Patterns

  • The 19α-hydroxyl in the target compound is a rare feature shared with Psidium guajava isolates.
  • Comparison with 23-hydroxylated analogs : Compounds with additional hydroxyls (e.g., 3β,19α,23-trihydroxyurs-12-en-28-oic acid in ) demonstrate higher polarity but may suffer from rapid glucuronidation in vivo.

Biological Activity

3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid is a triterpenoid compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and findings.

  • Molecular Formula : C30H46O5
  • Molecular Weight : 486.690 g/mol
  • CAS Number : 1033282-10-8
  • Appearance : White to off-white solid
  • Purity : ≥95% .

1. Antimicrobial Activity

Triterpenoids, including derivatives of ursolic acid, have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits activity against various pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial effect
Candida albicansAntifungal properties

The compound's mechanism of action may involve disrupting the microbial cell membrane or inhibiting critical metabolic pathways.

2. Antitumor Activity

Research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

Cell LineIC50 (µM)Mechanism of ActionReference
HT29 (Colon cancer)61 ± 1Caspase-dependent apoptosis
Caco-2 (Colon cancer)85 ± 5Cell cycle arrest and DNA fragmentation
HeLa (Cervical cancer)Not specifiedInduction of apoptosis

The compound's ability to activate caspases suggests a potential for developing it as a therapeutic agent against various malignancies.

3. Anti-inflammatory Effects

Triterpenoids are known for their anti-inflammatory properties. Research indicates that compounds like ursolic acid can inhibit pro-inflammatory cytokines and reduce inflammation in various models:

Inflammatory MarkerEffect ObservedReference
TNF-alphaInhibition
IL-6Decreased levels

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of triterpenoids derived from natural sources. For instance, a comparative study on oleanolic and ursolic acids highlighted their anticancer and antimicrobial properties:

  • Study on Oleanolic Acid :
    • Found to significantly inhibit the growth of various cancer cell lines.
    • Induced apoptosis via mitochondrial pathways.
  • Research on Ursolic Acid :
    • Demonstrated broad-spectrum antimicrobial activity.
    • Exhibited potential in reducing tumor size in animal models.

These studies underscore the therapeutic promise of compounds like this compound in clinical applications.

Q & A

Q. What methodological considerations are critical for isolating 3β,19α-dihydroxy-6-oxo-urs-12-en-28-oic acid from plant sources?

Isolation typically involves ethanol extraction (e.g., 95% ethanol) followed by chromatographic techniques like column chromatography or HPLC. For example, ursane-type triterpenoids are often purified using silica gel chromatography, with structural confirmation via NMR and MS . Key challenges include distinguishing hydroxylation patterns and avoiding degradation of oxidation-prone functional groups (e.g., the 6-oxo moiety).

Q. How is the stereochemical configuration of this compound resolved using NMR spectroscopy?

Full 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) is essential. For instance, the 3β,19α-dihydroxy configuration is confirmed by NOESY correlations between axial protons (e.g., H-3β and H-5β) and cross-peaks linking hydroxyl groups to adjacent carbons. Discrepancies in C-6 oxo-group positioning can be resolved by comparing chemical shifts with reference compounds like ursolic acid derivatives .

Q. What plant species are primary natural sources of this compound?

The compound has been identified in Gardenia jasminoides and Styrax species. For example, G. jasminoides yields it alongside other triterpenoids like 3β,23-dihydroxyurs-12-en-28-oic acid, isolated via methanol extraction and reverse-phase HPLC .

Advanced Research Questions

Q. How can bioactivity studies differentiate the pharmacological effects of 3β,19α-dihydroxy-6-oxo-urs-12-en-28-oic acid from structurally similar triterpenoids?

Mechanistic studies should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) and comparative metabolomics. For example, its anti-inflammatory activity can be contrasted with ursolic acid by measuring NF-κB inhibition in macrophage models, controlling for hydroxylation-driven differences in solubility and membrane permeability .

Q. What strategies resolve contradictions in reported NMR data for polyhydroxylated ursane derivatives?

Discrepancies often arise from C-6 and C-19 stereochemistry. Use ab initio computational modeling (e.g., DFT-based chemical shift predictions) to validate assignments. Cross-referencing with X-ray crystallography data (if available) and epimerization studies (e.g., acid/base treatment) can clarify ambiguous configurations .

Q. How can biotransformation by microbial models enhance structural diversification of this compound?

Aspergillus niger and other fungi can hydroxylate or oxidize specific positions. For example, biotransformation of neoandrographolide by A. niger produces hydroxylated derivatives, suggesting similar approaches could modify the 6-oxo or 19α-hydroxy groups for SAR studies .

Q. What in vivo pharmacokinetic challenges are associated with this compound?

Low bioavailability due to poor water solubility is a key limitation. Nanoformulation (e.g., liposomal encapsulation) or prodrug strategies (e.g., esterification of the 28-carboxylic acid) can improve absorption. Pharmacokinetic profiling in rodent models should monitor metabolites like glucuronidated or sulfated derivatives .

Methodological Resources

  • Isolation Protocols : Ethanol extraction, silica gel chromatography, HPLC .
  • Structural Elucidation : 600 MHz NMR with COSY/NOESY, HR-ESI-MS .
  • Bioactivity Assays : NF-κB luciferase reporter, COX-2 inhibition, ROS scavenging .

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